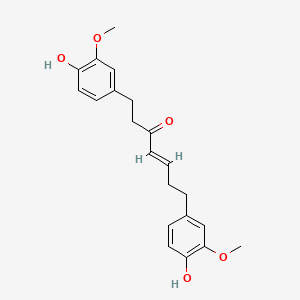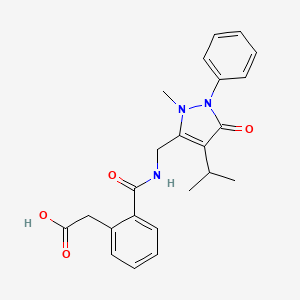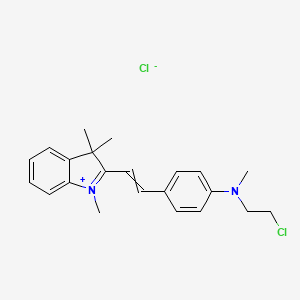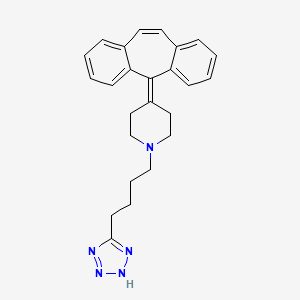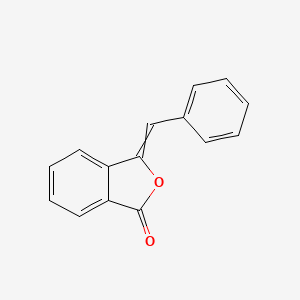
Benzalphthalide
Overview
Description
It is a pale yellow to yellow crystalline powder with a melting point of approximately 99-102°C Benzalphthalide is a derivative of phthalide and is characterized by the presence of a benzylidene group attached to the phthalide core
Mechanism of Action
Target of Action
Benzalphthalide is a complex compound with a molecular weight of 222.2387 Related compounds such as benzaldehyde have been shown to interact with membrane permeability and cellular antioxidation components .
Mode of Action
Benzaldehyde, a structurally similar compound, has been shown to promote the absorption of drugs with lower oral bioavailability by disturbing the integrity of the lipid bilayer, thereby enhancing membrane permeability
Biochemical Pathways
It’s known that benzaldehyde can elevate the cumulative quantity of passively diffusing drugs with high hydrophilicity . This suggests that this compound might influence the transport and absorption of other compounds, potentially affecting various biochemical pathways.
Pharmacokinetics
Based on the properties of similar compounds, it can be hypothesized that this compound may have significant interactions with biological membranes, influencing its absorption and distribution
Result of Action
Benzaldehyde, a structurally similar compound, has been shown to increase the transport rate of certain drugs across biological membranes . This suggests that this compound may have similar effects, potentially enhancing the efficacy of other drugs by improving their absorption.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, a Pseudomonas sp., isolated by an enrichment culture technique, was found to metabolize this compound, potentially reducing its toxicity in the environment . Additionally, environmental stressors can influence the production of secondary metabolites in medicinal plants , which may impact the availability and efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Benzalphthalide plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been found to possess remarkable antimicrobial properties against a number of microorganisms and fungi . This compound interacts with enzymes such as amino acid derivatives and peptides, forming compounds that exhibit specific antimicrobial activities . These interactions are characterized by the formation of bonds between this compound and the amino acid residues, leading to the inhibition of microbial growth.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to inhibit the growth of certain bacterial cells by interfering with their metabolic processes . This compound can alter the expression of genes involved in cell division and metabolism, leading to reduced cellular proliferation and metabolic activity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes and proteins, inhibiting their activity and preventing the normal functioning of microbial cells . This inhibition can lead to the disruption of essential biochemical pathways, ultimately resulting in the death of the microorganisms. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cellular metabolism and growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to this compound has been associated with sustained antimicrobial activity, although the effectiveness may decrease as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit antimicrobial activity without causing significant toxic effects . At higher doses, this compound can cause adverse effects, including toxicity and damage to tissues. Threshold effects have been observed, where the antimicrobial activity of this compound increases with dosage up to a certain point, beyond which toxic effects become more pronounced.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It has been found to be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can be further processed by the cell . This compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic activity of the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the movement of this compound across cellular membranes and its accumulation in specific tissues . The localization and accumulation of this compound can influence its activity and effectiveness, with higher concentrations in target tissues leading to more pronounced effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the cytoplasm and nucleus of cells, where it can exert its effects on cellular processes . The activity and function of this compound can be affected by its localization, with different subcellular compartments providing distinct environments for its interactions with biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzalphthalide can be synthesized through the reaction of phthalic anhydride with phenylacetic acid in the presence of sodium acetate. The reaction is typically carried out in a sand bath, with the temperature gradually increased to 240°C over a period of about three hours. The water produced in the reaction is collected, and the resulting product is purified through recrystallization from alcohol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography, may be employed to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: Benzalphthalide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield benzylphthalide derivatives.
Substitution: this compound can participate in substitution reactions, particularly with nucleophiles, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as halogens and nucleophiles (e.g., amines) are commonly used under mild to moderate conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Benzylphthalide derivatives.
Substitution: Substituted this compound derivatives with various functional groups.
Scientific Research Applications
Benzalphthalide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various microorganisms and fungi.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
Phthalide: A parent compound of benzalphthalide, lacking the benzylidene group.
Benzylphthalide: A reduced form of this compound.
3-Hydroxyisoindolin-1-one: A structurally related compound with different functional groups.
Uniqueness of this compound: this compound is unique due to its benzylidene group, which imparts distinct chemical properties and reactivity compared to its parent compound, phthalide
Properties
CAS No. |
575-61-1 |
|---|---|
Molecular Formula |
C15H10O2 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
(3E)-3-benzylidene-2-benzofuran-1-one |
InChI |
InChI=1S/C15H10O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-10H/b14-10+ |
InChI Key |
YRTPZXMEBGTPLM-GXDHUFHOSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 |
Appearance |
Solid powder |
Key on ui other cas no. |
4767-55-9 575-61-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Benzalphthalide; NSC 2824; NSC-2824; NSC2824 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



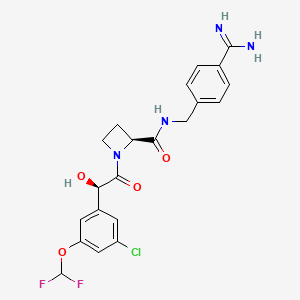
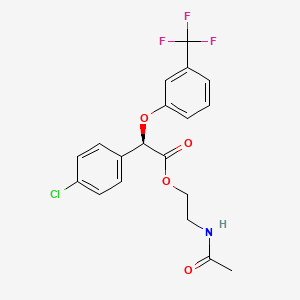
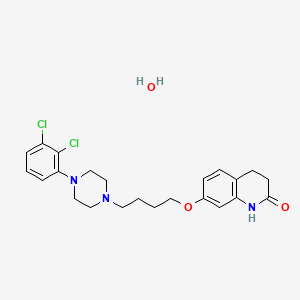
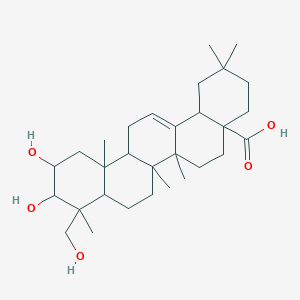
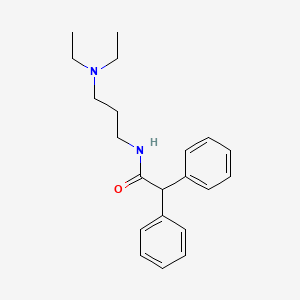
![(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1666092.png)
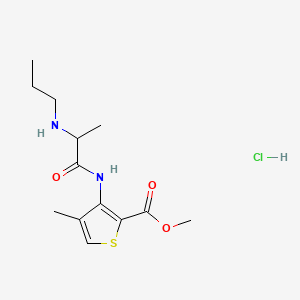
![(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1666094.png)
